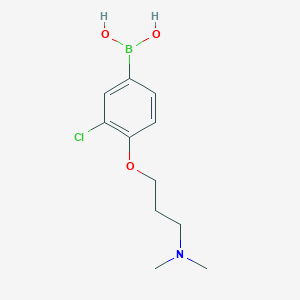

(3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid

描述

(3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid (CAS: 1704080-14-7) is a boronic acid derivative with the molecular formula C₁₁H₁₇BClNO₃ and a molecular weight of 257.52 g/mol . The compound features a phenyl ring substituted with a chlorine atom at the 3-position, a dimethylamino-propoxy group at the 4-position, and a boronic acid (-B(OH)₂) functional group. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science .

Key properties include:

属性

IUPAC Name |

[3-chloro-4-[3-(dimethylamino)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BClNO3/c1-14(2)6-3-7-17-11-5-4-9(12(15)16)8-10(11)13/h4-5,8,15-16H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYZSSZIZVPAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is the most frequently applied method for synthesizing aryl boronic acids with complex substitution patterns. The general procedure involves coupling a halogenated aromatic precursor with a boronic acid or boronate ester under palladium catalysis.

| Reagent/Condition | Details |

|---|---|

| Aryl halide precursor | 3-chloro-4-halophenyl derivative (e.g., bromide or iodide) |

| Boronic acid or boronate ester | Usually pinacol boronate ester or boronic acid derivatives |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl_2 |

| Base | Sodium carbonate, cesium carbonate, or potassium phosphate |

| Solvent | Mixture of toluene, ethanol, water, or N,N-dimethylformamide (DMF) |

| Temperature | Reflux or microwave irradiation (80–150 °C) |

| Atmosphere | Inert atmosphere (nitrogen or argon) |

| Reaction time | 1 to 5 hours depending on conditions |

A toluene solution containing tert-butyl 4-bromo-2-nitrobenzoate, ethanol, water, 3-chlorophenylboronic acid, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0) was refluxed under nitrogen for 3 hours. After workup and purification, the desired boronic acid derivative was obtained with good yield.

Microwave-assisted Suzuki coupling using cesium carbonate and tetrakis(triphenylphosphine)palladium(0) at 150 °C for 1 hour yielded 61% of the product.

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst loading | 0.05–0.1 equivalents |

| Base | Sodium carbonate or cesium carbonate, 1.2–2 equivalents |

| Solvent | Toluene/ethanol/water or DMF |

| Temperature | 80–150 °C (reflux or microwave) |

| Reaction time | 1–5 hours |

| Yield | 32–61% (depending on substrate and conditions) |

Introduction of the 3-(Dimethylamino)propoxy Group

The 3-(dimethylamino)propoxy substituent is introduced via nucleophilic substitution on the phenol intermediate or through an appropriate alkylation step.

Starting from 3-chloro-4-hydroxyphenylboronic acid or its protected derivative, the hydroxy group is alkylated with 3-(dimethylamino)propyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.

The reaction is usually carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures (50–100 °C).

Purification is achieved by column chromatography or recrystallization.

Detailed Reaction Conditions and Yields

Experimental Notes and Optimization

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is preferred for its high activity and availability. Alternative catalysts like Pd(dppf)Cl_2 can be used for challenging substrates.

Base Selection: Sodium carbonate and cesium carbonate are effective bases; cesium carbonate often gives higher yields but is more expensive.

Solvent System: Mixed solvent systems (toluene/ethanol/water) facilitate solubility of both organic and inorganic reagents and improve reaction rates.

Temperature Control: Microwave-assisted heating can significantly reduce reaction time and improve yields.

Purification: Due to the sensitivity of boronic acids to oxidation and hydrolysis, purification under inert atmosphere and rapid processing is recommended.

Stock Solution Preparation: For downstream applications, stock solutions are prepared at various molarities (1 mM, 5 mM, 10 mM) by dissolving precise amounts of the compound in suitable solvents, often DMSO or water, aided by vortexing, ultrasound, or gentle heating.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, Na2CO3, toluene/ethanol/water, reflux | High selectivity, versatile | Requires inert atmosphere, Pd catalyst cost | 32–61 |

| Microwave-Assisted Coupling | Same as above, microwave heating at 150 °C | Faster reaction, higher yield | Requires microwave reactor | Up to 61 |

| Alkylation for Propoxy Group | 3-(Dimethylamino)propyl halide, K2CO3, DMF, 60–80 °C | Straightforward, mild conditions | Possible side reactions, longer reaction times | 60–75 |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHBClNO

- Molecular Weight : 257.53 g/mol

- CAS Number : 1704080-14-7

- Solubility : Soluble in organic solvents; specific solubility varies with solvent choice.

Organic Synthesis

One of the primary applications of (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid is in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, enabling the construction of complex organic molecules.

Key Reaction Equation :

This reaction allows for the functionalization of aromatic compounds, making this boronic acid derivative an essential building block in pharmaceutical development and materials science.

Pharmaceutical Development

The compound has shown potential as an inhibitor in various biological pathways due to its ability to form reversible covalent bonds with diols and other functional groups. This property is particularly useful in drug design, where it can be employed to create novel therapeutic agents.

Case Study : Research indicates that derivatives of boronic acids can inhibit proteases involved in disease pathways, suggesting that this compound may have similar applications in targeting specific enzymes.

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and protein binding affinities. Its structural features allow for selective binding to active sites on enzymes, facilitating investigations into enzyme kinetics and inhibition mechanisms.

Techniques Used :

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

These methods help quantify the binding interactions between the boronic acid derivative and various biological targets.

作用机制

The mechanism of action of (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers the organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural analogues and their differences:

Physicochemical Properties

- Solubility: The dimethylamino and cyclopropylamino derivatives exhibit higher solubility in polar solvents compared to non-aminated analogues (e.g., 3-Chloro-4-isopropoxyphenylboronic acid) due to the amine’s hydrophilic nature .

- Stability : Boronic acids with electron-withdrawing groups (e.g., fluorine in the 5-fluoro derivative) show enhanced stability under acidic conditions .

- Synthetic Utility: The dimethylamino-propoxy chain in the parent compound facilitates regioselective cross-coupling, as the dimethylamino group can act as a directing group in palladium-catalyzed reactions .

生物活性

(3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest for its potential biological activities and applications in medicinal chemistry. This compound exhibits a range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties, making it a valuable candidate for further research and development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈BClN₂O₂. Its structure includes a chlorophenyl group, a dimethylamino propoxy side chain, and a boronic acid functional group, which enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

-

Antibacterial Activity :

Studies indicate that boronic acids can exhibit significant antibacterial properties. For instance, this compound has shown effectiveness against various bacterial strains, including Escherichia coli . -

Anticancer Activity :

The compound has demonstrated cytotoxic effects on cancer cell lines. In vitro studies have reported an IC₅₀ value of approximately 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent . -

Enzyme Inhibition :

The compound exhibits moderate inhibition of acetylcholinesterase and high inhibition of butyrylcholinesterase, suggesting potential applications in neurodegenerative disease treatment . Its enzyme inhibition profile includes:- Acetylcholinesterase: IC₅₀ = 115.63 µg/mL

- Butyrylcholinesterase: IC₅₀ = 3.12 µg/mL

- Antiurease: IC₅₀ = 1.10 µg/mL

- Antithyrosinase: IC₅₀ = 11.52 µg/mL

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with various biomolecules through the boron atom's Lewis acidity. This interaction can facilitate the formation of covalent bonds with target proteins or enzymes, potentially leading to their inhibition or modification.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid | C₁₄H₁₈BClN₂O₂ | Contains morpholine; more polar | Different functional group alters reactivity |

| 4-(3-Dimethylaminopropoxy)phenylboronic acid | C₁₄H₁₈BNO₂ | Lacks chlorine; similar side chain | Absence of halogen may affect biological activity |

| 4-Boronoaniline | C₇H₈BNO₂ | Simpler structure; no chloro or propoxy groups | Basic structure limits applications compared to more complex derivatives |

Case Studies and Research Findings

Recent studies have highlighted the versatility of boronic acids in drug development. For example, a study documented the synthesis of a novel boronic ester compound derived from phenyl boronic acid that exhibited significant antioxidant and antibacterial activities . This underscores the potential for this compound to be utilized in similar formulations.

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as boronic acids often require >97.0% purity for research-grade applications . Structural confirmation should employ and NMR to verify the dimethylamino-propoxy substituent and boronic acid moiety. X-ray crystallography may resolve ambiguities in stereochemistry, as demonstrated for structurally related 4-halophenylboronic acids .

Q. How can researchers optimize the synthesis of this compound to minimize protodeboronation during purification?

- Answer : Protodeboronation is a common instability issue in boronic acids. To mitigate this:

- Use mild acidic conditions (pH ~5–6) during workup to avoid cleavage of the B–C bond .

- Purify via flash chromatography with silica gel pre-treated with triethylamine to neutralize residual acidity .

- Store the compound at 0–6°C in anhydrous solvents (e.g., THF or DMF) to suppress hydrolysis .

Q. What are the critical parameters for designing Suzuki-Miyaura cross-coupling reactions using this boronic acid?

- Answer : Key factors include:

- Catalyst system : Pd(PPh) or PdCl(dppf) in polar solvents (e.g., DME/HO) at 80–100°C .

- Base selection : CsCO or NaCO to maintain reaction pH and stabilize the boronate intermediate .

- Substrate compatibility : Avoid sterically hindered aryl halides, as the dimethylamino-propoxy group may reduce reactivity with bulky partners .

Advanced Research Questions

Q. How does the dimethylamino-propoxy substituent influence the electronic and steric properties of this boronic acid in catalytic applications?

- Answer : The electron-donating dimethylamino group increases electron density at the boronic acid moiety, enhancing oxidative addition in Pd-catalyzed reactions. However, the propoxy chain introduces steric hindrance, which may slow transmetallation. Computational studies (DFT) or Hammett σ analysis are recommended to quantify these effects .

Q. What strategies can resolve contradictions in catalytic activity data between this compound and its structural analogs (e.g., 3-Chloro-4-isopropoxyphenylboronic acid)?

- Answer : Contradictions often arise from differences in solubility or steric profiles. Compare:

- Solubility : Test in DMSO, DMF, and THF using dynamic light scattering (DLS).

- Steric maps : Generate Tolman cone angles or use X-ray crystallography to compare substituent spatial occupancy .

- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps .

Q. How can researchers leverage this compound’s boronic acid group for targeted drug delivery or protein interaction studies?

- Answer : The boronic acid moiety can form reversible covalent bonds with diols (e.g., sialic acid on glycoproteins) or serine residues in enzyme active sites. Applications include:

- Drug design : Conjugate with kinase inhibitors to enhance target selectivity via boronate-assisted binding .

- Protein labeling : Use as a probe for fluorescence polarization assays with diol-containing biomolecules .

Q. What is the mechanism of oxidative degradation under ambient conditions, and how can stability be improved?

- Answer : The boronic acid group oxidizes to boric acid in the presence of O/HO. Mitigation strategies:

- Add radical scavengers (e.g., BHT) during storage .

- Synthesize as a pinacol ester (protected form) and regenerate the boronic acid in situ before use .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | CHBClNO | |

| Exact Mass | 257.52 g/mol | |

| Purity Assessment | HPLC (>97.0%, HLC method) | |

| Storage Conditions | 0–6°C in anhydrous solvent |

Table 2 : Reaction Optimization Parameters for Suzuki Coupling

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | PdCl(dppf) | |

| Solvent | DME/HO (3:1) | |

| Temperature | 80°C | |

| Base | CsCO |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。